(3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone
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Overview
Description
(3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone is a heterocyclic compound that features a thienopyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Thienopyridine Core: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophene derivatives and pyridine carboxylic acids.
Substitution Reactions: Introduction of the 4-methoxyphenyl group can be done through electrophilic aromatic substitution reactions.
Amination: The amino group is introduced via nucleophilic substitution reactions.
Morpholino Group Addition: The morpholino group is added through nucleophilic substitution reactions involving morpholine and suitable leaving groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: Used as a probe to study protein-ligand interactions and enzyme kinetics.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anti-cancer therapies.
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-6-methyl-4-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl)-(4-methoxy-phenyl)-methanone
- (3-Amino-6-phenyl-thieno[2,3-b]pyridin-2-yl)-(4-methoxy-phenyl)-methanone
- (3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)-(3-bromo-4-methoxyphenyl)-methanone
Uniqueness
(3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone is unique due to its specific substitution pattern and the presence of the morpholino group, which can enhance its solubility and bioavailability. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-24-13-4-2-12(3-5-13)15-7-6-14-16(20)17(26-18(14)21-15)19(23)22-8-10-25-11-9-22/h2-7H,8-11,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMVPUBZXSFQCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)N4CCOCC4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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